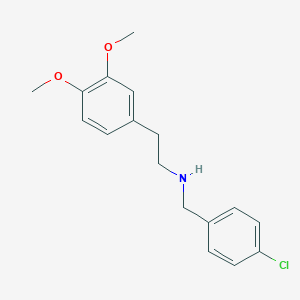
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research applications. MPTP has been extensively studied due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates.
Mécanisme D'action
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are due to the selective damage of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is a widely used model for Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. However, N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has limitations as a model for Parkinson's disease, as it does not fully replicate the complex pathology of the disease observed in humans.
Orientations Futures
For N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine research include the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the use of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine as a tool to study the mechanisms of other neurodegenerative diseases. Additionally, new animal models that more closely replicate the complex pathology of Parkinson's disease in humans may be developed to improve our understanding of the disease and to develop new treatments.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine involves the reaction of N-methyl-2-(2-pyridyl) ethylamine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine in its pure form.
Applications De Recherche Scientifique
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the Parkinson's disease-like symptoms observed in humans and non-human primates.
Propriétés
Nom du produit |
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3 |
Clé InChI |
IJRDKVNCLDOROS-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)







![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)